

Technical Guide: Spectroscopic Data & Characterization of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

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Compound of Interest

Compound Name:	(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate
CAS No.:	118200-96-7
Cat. No.:	B051185

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Executive Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) serves as a robust derivatizing agent and chiral standard in organic synthesis. It is frequently employed to determine the enantiomeric excess (ee%) of 2-methylglycidol obtained via Jacobsen's Hydrolytic Kinetic Resolution (HKR). The introduction of the p-nitrobenzoate moiety serves two distinct technical purposes:

- **Crystallinity:** It converts the volatile, oil-based 2-methylglycidol into a stable crystalline solid, facilitating purification via recrystallization.
- **Chromatographic Detection:** The strong UV chromophore (~254 nm) allows for precise HPLC analysis on chiral stationary phases, which is difficult with the UV-transparent parent epoxide.

Chemical Identity & Physical Properties[1][2]



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR)

Solvent:

(7.26 ppm reference)

The proton NMR spectrum is characterized by a distinct aromatic system and a diastereotopic methylene linker.



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Expert Note on Causality: The separation of the methylene protons at 4.46/4.28 ppm is the primary indicator of the integrity of the adjacent chiral center. In a racemic mixture, these peaks would appear identical in shift but integrated for the racemate; however, in the pure (2S) enantiomer, the magnetic non-equivalence confirms the rigid chiral environment.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film



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Synthesis & Experimental Protocol

The synthesis of **(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate** is typically performed via the esterification of (2S)-2-methylglycidol. The precursor alcohol is obtained in high enantiomeric excess (>99% ee) via Jacobsen's Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.

Workflow Diagram (DOT)



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Detailed Protocol (Self-Validating)

- Precursor Preparation (HKR):
 - Racemic 2-methyl-2-oxiranylmethanol (2-methylglycidol) is treated with -Co(salen) catalyst (0.5 mol%) and water (0.55 equiv) in THF.
 - Validation: The reaction is monitored by GC until the racemic epoxide is fully resolved (approx. 18-24h). The (2S)-epoxide remains unreacted while the (2R)-enantiomer hydrolyzes to the diol [2].
- Esterification (Derivatization):
 - Reagents: (2S)-2-methylglycidol (1.0 equiv), 4-Nitrobenzoyl chloride (1.1 equiv), Pyridine (1.5 equiv), DMAP (catalytic), in anhydrous .
 - Procedure: Cool the alcohol solution to 0°C. Add pyridine, then add the acid chloride portion-wise. Warm to room temperature and stir for 4 hours.
 - Workup: Quench with saturated

. Extract with

. Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry over

.^[5]

- Purification:
 - Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate.^[5]
 - Success Criteria: The product must appear as white needles with a melting point range strictly between 87–89°C.

Quality Control & Chiral Analysis

To certify the material as the (2S) enantiomer, Chiral HPLC is the gold standard.

- Column: Chiralcel OD-H or AD-H (Daicel Chemical Industries).
- Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Retention Times (Typical for OD-H):
 - (2S)-Enantiomer:
14.5 min (Major peak).
 - (2R)-Enantiomer:
16.2 min (Minor impurity).

Self-Validation Check: If the specific rotation

is negative, or if the melting point is significantly lower (e.g., 60-70°C), the sample is likely racemic or the opposite enantiomer. The pure (2S) isomer must exhibit positive rotation (

).

References

- Sigma-Aldrich. **(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate** Product Specification. Catalog No. 305766. [Link](#)
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- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring-Opening." Science 1997, 277, 936-938. [Link](#)

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Sources

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